Cycloocta-1,3,5,7-tetraene-1-carbonyl chloride
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Overview
Description
Cycloocta-1,3,5,7-tetraene-1-carbonyl chloride is a derivative of cyclooctatetraene, a polyunsaturated hydrocarbon with the formula C₈H₈. This compound is known for its unique structure, which includes a ring of eight carbon atoms with alternating double bonds. Cyclooctatetraene itself is a colorless to light yellow flammable liquid at room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cycloocta-1,3,5,7-tetraene-1-carbonyl chloride can be synthesized through various methods. One common approach involves the reaction of cyclooctatetraene with phosgene (COCl₂) under controlled conditions. The reaction typically requires a catalyst and is conducted at low temperatures to prevent decomposition of the product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using specialized equipment to handle the toxic and corrosive nature of phosgene. The process is carefully monitored to ensure the safety of workers and the environment .
Chemical Reactions Analysis
Types of Reactions
Cycloocta-1,3,5,7-tetraene-1-carbonyl chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form cyclooctatetraene-1,3,5,7-tetraone.
Reduction: Reduction reactions can convert it into cyclooctatetraene derivatives with fewer double bonds.
Substitution: It can undergo substitution reactions where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines and alcohols can replace the chlorine atom under mild conditions.
Major Products Formed
Oxidation: Cyclooctatetraene-1,3,5,7-tetraone.
Reduction: Cyclooctatetraene derivatives with fewer double bonds.
Substitution: Various substituted cyclooctatetraene derivatives depending on the nucleophile used.
Scientific Research Applications
Cycloocta-1,3,5,7-tetraene-1-carbonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: Researchers use it to study the effects of polyunsaturated compounds on biological systems.
Industry: It is used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of cycloocta-1,3,5,7-tetraene-1-carbonyl chloride involves its ability to undergo various chemical reactions due to the presence of multiple double bonds and a reactive chlorine atom. These features allow it to interact with different molecular targets and pathways, making it a versatile compound in chemical synthesis .
Comparison with Similar Compounds
Similar Compounds
Cyclooctatetraene: The parent compound with a similar structure but without the carbonyl chloride group.
Cyclooctatetraene-1,2-dicarboxylic acid dimethyl ester: A derivative with ester groups.
Cyclooctatetraene-1,3,6,8-tetracarbonitrile: A derivative with nitrile groups.
Uniqueness
Cycloocta-1,3,5,7-tetraene-1-carbonyl chloride is unique due to the presence of the carbonyl chloride group, which imparts distinct reactivity and allows for a wider range of chemical transformations compared to its parent compound and other derivatives .
Properties
CAS No. |
663618-22-2 |
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Molecular Formula |
C9H7ClO |
Molecular Weight |
166.60 g/mol |
IUPAC Name |
cyclooctatetraenecarbonyl chloride |
InChI |
InChI=1S/C9H7ClO/c10-9(11)8-6-4-2-1-3-5-7-8/h1-7H |
InChI Key |
RUTRLNDKHNOGFV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=CC(=CC=C1)C(=O)Cl |
Origin of Product |
United States |
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